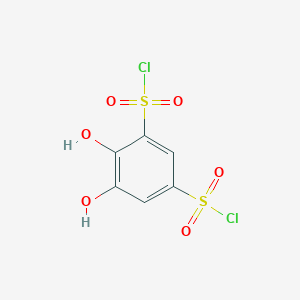
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol is a complex organic compound that combines the properties of acetic acid with a unique phosphinan structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol typically involves the reaction of acetic acid with a chlorinated phosphinan derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include acetic anhydride and chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where acetic acid is reacted with chlorine in the presence of a catalyst such as acetic anhydride. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphinate derivatives.
Reduction: Reduction reactions can convert the chlorinated group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinate esters, while substitution reactions can produce a variety of substituted phosphinan derivatives .
科学研究应用
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism by which acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the phosphinan ring structure allows for unique binding interactions with target molecules .
相似化合物的比较
Similar Compounds
Chloroacetic acid: Similar in its chlorinated structure but lacks the phosphinan ring.
Ethyl chloroacetate: Shares the chloroacetate moiety but differs in its ester linkage
Uniqueness
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol is unique due to its combination of acetic acid and phosphinan structures, providing distinct chemical and biological properties not found in simpler chlorinated acetic acid derivatives .
属性
CAS 编号 |
139359-18-5 |
|---|---|
分子式 |
C8H16ClO5P |
分子量 |
258.63 g/mol |
IUPAC 名称 |
acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol |
InChI |
InChI=1S/C6H12ClO3P.C2H4O2/c1-2-6(3-8)4-9-11(7)10-5-6;1-2(3)4/h8H,2-5H2,1H3;1H3,(H,3,4) |
InChI 键 |
UMIXJZDROYPURB-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COP(OC1)Cl)CO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)




![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)


![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)


